Chlorocholine iodide

説明

科学的研究の応用

Iodine Clocks and Materials Science

Chlorocholine iodide can play a significant role in iodine clocks, which are fascinating nonlinear chemical systems . These systems have a promising future, especially in the field of materials science . The dynamic removal of iodine from these systems can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly .

Time-Programming of Supramolecular Assembly

The untapped opportunities offered by iodine clocks, where Chlorocholine iodide can be a key component, are especially relevant for the time-programming of supramolecular assembly . This process involves the organization of molecules into a structured whole using non-covalent interactions .

Sol-Gel Transition

Iodine clocks, including those involving Chlorocholine iodide, can also be used to control the sol-gel transition . This is a process by which a colloidal solution (sol) evolves into a network spanning gel .

Substrate-Depletive Clocks

Chlorocholine iodide can be part of substrate-depletive clocks, such as the iodide–hydrogen peroxide–thiosulfate system . These are systems in which a substrate is consumed over time .

Autocatalysis-Driven Clocks

Chlorocholine iodide can also be involved in autocatalysis-driven clocks, such as the iodate–thiocyanate reaction . These are systems where the reaction product itself catalyzes the reaction .

Inverse Iodine Clocks

Finally, Chlorocholine iodide can be part of what’s known as “inverse iodine clocks”, such as the chlorite–iodide reaction . In these systems, iodine consumption rather than production is the main kinetic event .

Safety and Hazards

作用機序

Target of Action

Chlorocholine iodide, also known as chlorocholine (ClCh+), is a synthetic homologue of the choline ion (Ch+) .

Mode of Action

It’s known that for choline ions, water is bound to the hydroxy group via hydrogen bonds, whereas for chlorocholine, a rather stiff clathrate-like shell around the chlorine atom seems to be formed . Both cations form contact ion pairs with chloride ions, with association constants of only approximately 2 to 3 M-1 .

Biochemical Pathways

Iodine, a component of chlorocholine iodide, is known to play a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for body growth, maturation and development, cell and tissue growth, and body metabolism . Therefore, it’s plausible that chlorocholine iodide might influence similar biochemical pathways.

Pharmacokinetics

It’s known that the physicochemical properties of a molecule can influence its potential to become a drug

Result of Action

It’s known that iodine, a component of chlorocholine iodide, has extrathyroidal effects as an antioxidant, differentiator, and immunomodulator . Depending on the cellular context, iodine can function as an inhibitor or activator of immune responses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of chlorocholine iodide. For instance, a study showed that the combined applications of chlorocholine chloride (a related compound) and nitrogen fertilizer enhanced nitrogen metabolism, increased nitrogen use efficiency, and grain yield of summer maize . This suggests that environmental factors such as soil composition and nutrient availability can influence the action of chlorocholine iodide.

特性

IUPAC Name |

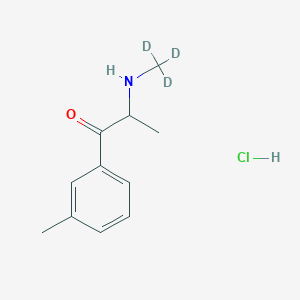

chloromethyl-(2-hydroxyethyl)-dimethylazanium;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClNO.HI/c1-7(2,5-6)3-4-8;/h8H,3-5H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINPJBYVGPVRG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CCl.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorocholine iodide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diphenyl[(3S)-1-[2-oxo-2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine-3-yl]acetamide](/img/structure/B3321290.png)

![5-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B3321292.png)